molecular formula C30H25BrN2OS B2916646 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,2-diphenylacetamide CAS No. 1023030-78-5

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,2-diphenylacetamide

Katalognummer B2916646
CAS-Nummer: 1023030-78-5
Molekulargewicht: 541.51
InChI-Schlüssel: CFWUCMXXWPEVNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) to produce a chalcone, which is then reacted with 2-cyanothioacetamide to yield the corresponding pyridinethione . This pyridinethione can then be used as a precursor to synthesize the targeted thienopyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Potential

The compound has been utilized in the synthesis of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, demonstrating potent anti-diabetic properties. These compounds have been tested for their ability to inhibit the α-glucosidase enzyme, showing low cytotoxicity and significant potential as lead molecules for further research aimed at developing improved antidiabetic agents (Nazir et al., 2018).

Catalysis in Organic Synthesis

Palladium(II) complexes derived from N,N-diphenylacetamide-based thio/selenoethers have been developed, showcasing efficacy as catalysts for C-C and C-O coupling reactions. The generated complexes have contributed to the field of organic synthesis by facilitating efficient coupling reactions, essential for constructing complex organic molecules (Singh & Singh, 2017).

Pharmacological Assessments

Novel acetamide derivatives have been synthesized and evaluated for their pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These studies underscore the importance of structural modification in enhancing the therapeutic potential of compounds (Rani et al., 2016).

Glutaminase Inhibition for Cancer Therapy

The compound has served as a precursor in the design and synthesis of BPTES analogs, which are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This inhibition is pivotal in cancer therapy, as it targets cancer cell metabolism by blocking a critical enzyme required for glutamine utilization, showing promise in attenuating the growth of cancer cells (Shukla et al., 2012).

Antimicrobial Activity

Research into novel dipeptide derivatives attached to a triazole-pyridine moiety, which include the compound , has shown promising antimicrobial activities. Such compounds expand the arsenal of antimicrobial agents, potentially offering new treatments for infections resistant to current antibiotics (Abdel-Ghany et al., 2013).

Zukünftige Richtungen

The future directions for this compound could involve further studies on its potential antimicrobial and anticancer activities. As resistance to existing drugs continues to be a significant issue, new compounds like this one could potentially play a role in the development of new treatments .

Eigenschaften

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25BrN2OS/c31-24-17-15-23(16-18-24)28-29(25-13-7-8-14-26(25)33-28)35-20-19-32-30(34)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,27,33H,19-20H2,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWUCMXXWPEVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,2-diphenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.